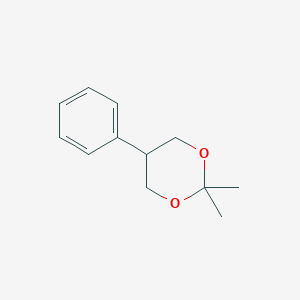

2,2-Dimethyl-5-phenyl-1,3-dioxane

Description

Significance within Heterocyclic Chemistry and Dioxane Frameworks

2,2-Dimethyl-5-phenyl-1,3-dioxane belongs to the class of heterocyclic compounds, specifically a 1,3-dioxane (B1201747). These six-membered rings containing two oxygen atoms at positions 1 and 3 are significant for several reasons. Primarily, the 1,3-dioxane framework serves as a crucial protecting group for 1,3-diols and carbonyl compounds in multi-step organic synthesis. thieme-connect.de The stability of the 1,3-dioxane ring under basic, reductive, or oxidative conditions, coupled with its lability towards acid, makes it an invaluable tool for chemists. thieme-connect.de

The presence of substituents on the dioxane ring, as in the case of the dimethyl groups at the 2-position and the phenyl group at the 5-position, introduces specific stereochemical properties. The conformational analysis of 1,3-dioxanes has been a subject of intense study, revealing that they preferentially adopt a chair-like conformation similar to cyclohexane. thieme-connect.de The substitution pattern influences the conformational equilibrium and, consequently, the reactivity and properties of the molecule. The phenyl group at the C5 position is of particular interest as it can influence the molecule's electronic properties and steric interactions, which is a key area of investigation in structure-activity relationship studies. nih.gov

Historical Context of 1,3-Dioxane Chemistry and Meldrum's Acid Derivatives

The chemistry of 1,3-dioxanes is deeply intertwined with the development of protecting group strategies in organic synthesis, a field that gained significant momentum in the mid-20th century. thieme-connect.deorganic-chemistry.org The initial synthesis of a 1,3-dioxane was for the protection of hydroxyl groups in carbohydrates. thieme-connect.de This paved the way for the widespread use of 1,3-dioxanes to mask the reactivity of carbonyls and diols. organic-chemistry.orgwikipedia.org

A closely related and historically significant compound is Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176). acs.orgrsc.org Initially misidentified, its correct structure was confirmed decades after its discovery. nih.gov Meldrum's acid is renowned for its high acidity and serves as a versatile reagent in organic synthesis. acs.orgrsc.org The C5 position of Meldrum's acid is readily substituted, and its derivatives are key intermediates. rsc.orgnih.gov this compound can be conceptually linked to this family as a derivative where the carbonyl groups of Meldrum's acid are reduced and a phenyl group is present at the C5 position. The extensive research on Meldrum's acid and its derivatives has provided a rich chemical context for understanding the synthesis and reactivity of other substituted 1,3-dioxanes. acs.orgresearchgate.net

Research Trajectories and Current Interests in the Chemical Compound

Current research interest in this compound and related substituted dioxanes is multifaceted. One major area of focus is their application as intermediates in the synthesis of more complex molecules. nih.gov The specific stereochemistry enforced by the dioxane ring can be exploited to control the stereochemical outcome of subsequent reactions.

Furthermore, derivatives of 1,3-dioxane are being investigated for their potential biological activities. While this article will not detail specific therapeutic uses, it is noteworthy that the 1,3-dioxane scaffold is being explored in medicinal chemistry for the development of new chemical entities. nih.govresearchgate.net For instance, studies have explored how modifications to the dioxane ring and its substituents affect interactions with biological targets. nih.gov The synthesis of novel 1,3-dioxane derivatives continues to be an active field of research, with a focus on creating libraries of compounds for screening and developing new synthetic methodologies. researchgate.net

Scope and Academic Research Objectives

The primary academic research objectives concerning this compound encompass several key areas:

Synthesis and Methodology: Developing efficient and stereoselective methods for the synthesis of this compound and its analogues. This includes the exploration of new catalysts and reaction conditions. wikipedia.org

Conformational Analysis: Investigating the conformational preferences of the molecule and how the phenyl and dimethyl substituents influence the geometry of the dioxane ring. thieme-connect.deresearchgate.net This is crucial for understanding its reactivity and interactions.

Reactivity Studies: Exploring the chemical transformations of this compound, including ring-opening reactions and modifications of the phenyl substituent, to create new chemical structures.

Intermediate in Complex Synthesis: Utilizing the compound as a building block in the total synthesis of natural products or other complex target molecules, leveraging its defined stereochemistry. chemicalbook.com

The research is fundamentally aimed at expanding the synthetic utility of the 1,3-dioxane framework and understanding the structure-property relationships of its substituted derivatives.

Compound Data

Below are the physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol |

| CAS Number | 776-88-5 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 269.7°C at 760 mmHg |

| Density | 1.005 g/cm³ |

Note: The data in this table is compiled from various chemical databases and may represent estimated or calculated values. lookchem.com

Properties

IUPAC Name |

2,2-dimethyl-5-phenyl-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-12(2)13-8-11(9-14-12)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRDUDFKHPIRLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2 Dimethyl 5 Phenyl 1,3 Dioxane and Its Analogues

Classical and Modern Approaches to 1,3-Dioxane (B1201747) Ring Formation

The construction of the 1,3-dioxane ring is a cornerstone of synthetic organic chemistry, often employed for the protection of carbonyl groups or 1,3-diols. thieme-connect.de The stability of the 1,3-dioxane structure under basic, reductive, and oxidative conditions makes it a valuable protecting group in multi-step syntheses. thieme-connect.de

The most common method for synthesizing 1,3-dioxanes is through the acetalization reaction between a carbonyl compound (an aldehyde or ketone) and a 1,3-diol. wikipedia.org This reaction is typically catalyzed by either Brønsted or Lewis acids. thieme-connect.dewikipedia.org

Brønsted Acid Catalysis: Protic acids like p-toluenesulfonic acid (p-TsOH) are frequently used to catalyze the formation of 1,3-dioxanes. thieme-connect.deorganic-chemistry.org The reaction is often carried out in a solvent like toluene (B28343), with continuous removal of water using a Dean-Stark apparatus to drive the equilibrium towards the product. organic-chemistry.org Formic acid has also been utilized as a catalyst. thieme-connect.de For instance, the reaction of benzaldehyde (B42025) with various aliphatic glycols can be catalyzed by protic acids. acs.org An asymmetric Mannich-type addition of 1,3-diones to in situ generated N-acyl ketimines has been reported using Brønsted acid catalysis. rsc.org

Lewis Acid Catalysis: A wide array of Lewis acids can also effectively catalyze the formation of 1,3-dioxanes. These include zinc(II) chloride (ZnCl2), bismuth(III) compounds, and iron(III) chloride. thieme-connect.deacs.org Zirconium tetrachloride (ZrCl4) has been shown to be a highly efficient and chemoselective catalyst for acetalization under mild conditions. organic-chemistry.org Other notable Lewis acid catalysts include indium triflate and bismuth triflate, which can be used in solvent-free conditions. acs.org The reaction of ketones with oxiranes in the presence of Lewis acids like BF3·OEt2 can also yield 1,3-dioxolanes, a related five-membered ring structure. lookchem.com The Prins cyclization of olefins with formaldehyde (B43269) or paraformaldehyde, catalyzed by solid acid catalysts like ZnAlMCM-41, is another route to 1,3-dioxanes. rsc.org

A comparative table of catalytic systems is provided below:

| Catalyst Type | Examples | Reaction Conditions |

|---|---|---|

| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Formic acid | Refluxing toluene with water removal (Dean-Stark) |

| Lewis Acids | ZnCl₂, ZrCl₄, In(OTf)₃, Bi(OTf)₃, BF₃·OEt₂ | Mild, often solvent-free conditions |

| Solid Acids | ZnAlMCM-41, AlMCM-41, USY, Hβ | Liquid phase heterogeneous catalysis (Prins cyclization) |

Condensation reactions are fundamental to the synthesis of various dioxane derivatives. A condensation reaction involves the joining of two molecules with the elimination of a smaller molecule, often water. pearson.com For example, the condensation of an aldehyde with a 1,3-diol leads to the formation of the 1,3-dioxane ring. wikipedia.org

The Prins reaction is a notable cyclization process that forms 1,3-dioxanes from an alkene and an aldehyde. wikipedia.org This reaction is typically acid-catalyzed and proceeds through a carbocationic intermediate. The reaction of styrene (B11656) with paraformaldehyde, for instance, can yield 4-phenyl-1,3-dioxane. rsc.org

Furthermore, the condensation of benzyl (B1604629) carbamate (B1207046) with glyoxal (B1671930) in polar solvents has been studied, revealing the formation of cyclic dioxane intermediates. nih.gov Specifically, N,N'-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol was identified as a product formed under low acidity conditions. nih.gov

Synthesis Pathways Involving Meldrum's Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione)

Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176), is a versatile reagent in organic synthesis, first prepared by Andrew Norman Meldrum in 1908. nih.govwikipedia.org Its high acidity and unique cyclic structure make it a valuable precursor for a wide range of compounds. chemicalbook.com The synthesis of 2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione (B98766) can be achieved by the condensation of phenylmalonic acid with acetone (B3395972) in the presence of acetic anhydride (B1165640) and sulfuric acid. chemicalbook.com

Meldrum's acid readily reacts with aldehydes and ketones, primarily through Knoevenagel condensation. uitm.edu.my This reaction involves the condensation of a carbonyl compound with an active methylene (B1212753) compound, like Meldrum's acid, to form a C=C double bond. uitm.edu.my This method is highly effective for preparing 5-alkylidene and 5-arylidene derivatives of Meldrum's acid. clockss.org

The reaction is often carried out in the presence of a catalyst, although catalyst-free methods have also been developed. uitm.edu.myclockss.org For example, the reaction of benzaldehyde with 2,2-pentylidene-1,3-dioxane-4,6-dione can be catalyzed by bases like NaOH, KOH, or piperidine. clockss.org Solvent-free conditions have also been employed for the synthesis of vanillidene derivatives of Meldrum's acid. nih.gov

The Knoevenagel condensation of Meldrum's acid with various aromatic aldehydes leads to the formation of 5-arylidene Meldrum's acid derivatives. uitm.edu.my These compounds are valuable intermediates in organic synthesis. uitm.edu.my For example, 2,2-dimethyl-5-(4-nitrobenzylidene)-1,3-dioxane-4,6-dione is formed from the reaction of Meldrum's acid with 4-nitrobenzaldehyde. nih.gov

These arylidene derivatives can act as strong electrophiles and participate in further reactions, such as Michael additions and Diels-Alder reactions. clockss.orgnih.gov The reaction of arylmethylidene Meldrum's acids with N,N'-diphenyldithiomalondiamide, for instance, leads to the formation of stable Michael adducts. nih.gov

Below is a table summarizing the synthesis of various arylidene Meldrum's acid derivatives:

| Aromatic Aldehyde | Product | Reaction Type | Yield |

|---|---|---|---|

| Benzaldehyde | 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | Knoevenagel Condensation | 45-94% uitm.edu.my |

| 4-Nitrobenzaldehyde | 2,2-Dimethyl-5-(4-nitrobenzylidene)-1,3-dioxane-4,6-dione | Knoevenagel Condensation | - |

| 5'-Nitrovanillin | 5-(5'-Nitrovanillidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Knoevenagel Condensation | 79% nih.gov |

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient and atom-economical approach to complex molecules. researchgate.netpreprints.orgnih.gov Meldrum's acid is a valuable component in various MCRs for the synthesis of heterocyclic compounds. uniroma1.it

One such example is the Biginelli-like reaction, where Meldrum's acid can be used in a pseudo four-component reaction to produce symmetric spiro heterobicyclic rings. uniroma1.it Another strategy involves a domino Knoevenagel condensation/Michael addition sequence. For instance, the reaction of aromatic aldehydes with 1,3-dioxane-4,6-diones can yield 5,5'-(phenylmethylene)bis(1,3-dioxane-4,6-dione) derivatives. clockss.org

These MCRs provide a powerful tool for generating molecular diversity and complexity in a single, efficient step, highlighting the versatility of Meldrum's acid in the synthesis of dioxane-containing structures. uniroma1.itacsgcipr.org

Table of Compounds

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| This compound | - | C₁₂H₁₆O₂ |

| 1,3-Dioxane | m-Dioxane | C₄H₈O₂ wikipedia.org |

| Meldrum's Acid | 2,2-Dimethyl-1,3-dioxane-4,6-dione, Isopropylidene malonate wikipedia.org | C₆H₈O₄ wikipedia.org |

| p-Toluenesulfonic acid | p-TsOH | C₇H₈O₃S |

| Zinc(II) chloride | - | ZnCl₂ |

| Zirconium tetrachloride | - | ZrCl₄ |

| Indium triflate | - | C₃F₉InO₉S₃ |

| Bismuth triflate | - | C₃BiF₉O₉S₃ |

| Boric trifluoride etherate | BF₃·OEt₂ | C₄H₁₀BF₃O |

| 4-Phenyl-1,3-dioxane | - | C₁₀H₁₂O₂ |

| N,N'-Bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol | - | C₂₀H₂₂N₂O₈ |

| This compound-4,6-dione | - | C₁₂H₁₂O₄ chemicalbook.com |

| 2,2-Dimethyl-5-(4-nitrobenzylidene)-1,3-dioxane-4,6-dione | - | C₁₃H₁₁NO₆ |

| N,N'-Diphenyldithiomalondiamide | - | C₁₅H₁₄N₂S₂ |

| 5,5'-(Phenylmethylene)bis(1,3-dioxane-4,6-dione) | - | C₁₉H₁₈O₈ |

Stereoselective Synthesis and Diastereomeric Control

The stereoselective synthesis of this compound analogues is crucial for applications where specific stereoisomers are required. The spatial arrangement of substituents on the 1,3-dioxane ring can significantly influence the biological activity and physical properties of the final products.

One common approach to achieve stereoselectivity involves the use of chiral precursors or catalysts. For instance, the synthesis of pinane-based 2-amino-1,3-diols, which share the 1,3-diol structural motif, has been achieved in a stereoselective manner. beilstein-journals.org This was accomplished by converting isopinocarveol, derived from (−)-α-pinene, into a condensed oxazolidin-2-one through carbamate formation and a subsequent stereoselective aminohydroxylation process. beilstein-journals.org The relative stereochemistry of the resulting fused ring system was confirmed using 2D NMR and X-ray spectroscopy. beilstein-journals.org A similar strategy, starting from commercially available (1R)-(−)-myrtenol, yielded the regioisomeric spiro-oxazolidin-2-one. beilstein-journals.org These methods highlight how the inherent chirality of natural products can be leveraged to control the stereochemical outcome of the synthesis.

Another key strategy for diastereomeric control is the formation of a bond between two chiral centers. beilstein-journals.org This can be seen in the synthesis of complex molecules like deoxoprosophylline, a cyclic 2-amino-1,3-diol, which was prepared via a Pd(OH)₂-catalyzed reductive azidoketone cyclization. beilstein-journals.org Furthermore, stereoselective aminohydroxylation of allylic carbamates, often catalyzed by potassium osmate, provides a reliable method for constructing the desired 2-amino-1,3-diol moiety with specific stereochemistry. beilstein-journals.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound and its analogues. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.

In the synthesis of related heterocyclic systems, such as 3,3-disubstituted thietane (B1214591) dioxides, a detailed optimization of the Friedel–Crafts reaction was conducted. nih.gov The study explored various Lewis and Brønsted acid catalysts, including Li(NTf₂)₂, FeCl₃, Ca(NTf₂)₂, and HNTf₂. nih.gov The solvent was also found to play a crucial role, with toluene being a more suitable alternative to dichloromethane (B109758) for larger-scale reactions. nih.gov Temperature was another critical factor; increasing the temperature to 110 °C in toluene led to a quantitative conversion and a 93% isolated yield of the desired product, while also minimizing the formation of byproducts. nih.gov

A systematic optimization was also performed for the oxidative coupling of phenylpropanoids to synthesize dihydrobenzofuran neolignans. scielo.br This study investigated the nature and concentration of the oxidant, the solvent, and the temperature. Silver(I) oxide was identified as an efficient oxidant. scielo.br Acetonitrile, a "greener" solvent, provided a good balance between conversion and selectivity. scielo.br The reaction time was significantly reduced from 20 hours to 4 hours without a major impact on the outcome by optimizing these conditions. scielo.br

The synthesis of this compound-4,6-dione, a related dione (B5365651) derivative, involves the reaction of phenylmalonic acid with acetone in the presence of sulfuric acid and acetic anhydride. chemicalbook.com The reaction is typically cooled with ice and stirred for several hours to achieve a good yield. chemicalbook.com

Table 1: Optimization of Friedel–Crafts Reaction for Thietanol-Dioxide nih.gov

| Entry | Catalyst (mol %) | Solvent | Yield 3aa (%) | Yield 4a (%) |

| 1 | Li(NTf₂) (11) + nBu₄NPF₆ (5.5) | CH₂Cl₂ | 24 | 17 |

| 2 | FeCl₃ (5) | CH₂Cl₂ | 74 | 12 |

| 3 | Ca(NTf₂)₂ (5) + nBu₄NPF₆ (5) | CH₂Cl₂ | 75 | 21 |

| 4 | HNTf₂ (10) | CH₂Cl₂ | 82 | 18 |

| 5 | Ca(NTf₂)₂ (5) + nBu₄NPF₆ (5) | Toluene | 63 | 37 |

| 6 | Ca(NTf₂)₂ (5) + nBu₄NPF₆ (5) | Toluene | 72 | 23 |

| 7 | Ca(NTf₂)₂ (5) + nBu₄NPF₆ (5) | Toluene | 97 | 0 |

Reactions were run on a 0.20 mmol scale. Yields were calculated by analysis of the ¹H NMR spectrum of the crude reaction mixture using 1,3,5-trimethoxybenzene (B48636) as an internal standard. Entry 6 was run at 60 °C and entry 7 was run at 110 °C.

Alternative Synthetic Routes and Precursor Chemistry

Beyond the direct condensation method, alternative synthetic routes and a variety of precursors can be employed to synthesize this compound and its analogues. The choice of route often depends on the availability of starting materials and the desired substitution pattern on the dioxane ring.

A common precursor for the synthesis of 5-substituted-2,2-dimethyl-1,3-dioxane-4,6-diones is Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). chemicalbook.comresearchgate.net This highly acidic compound can be condensed with various aldehydes and amines to introduce a wide range of substituents at the 5-position. researchgate.netresearchgate.net For example, new 5-aryl/heteroaryl-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives have been synthesized by condensing Meldrum's acid and triethyl orthoformate with differently substituted aromatic and heteroaromatic amines, resulting in good to excellent yields. researchgate.net

The synthesis of this compound itself can be achieved through the condensation of benzaldehyde and 2,2-dimethyl-1,3-propanediol. This straightforward reaction provides a direct route to the target compound.

For the synthesis of the related 2,2-dimethyl-1,3-dioxan-5-one, a multi-step sequence starting from tris(hydroxymethyl)aminomethane has been reported. chemicalbook.com This involves protection of the diol functionality with 2,2-dimethoxypropane, followed by oxidative cleavage to yield the desired ketone. chemicalbook.com

The precursor chemistry for these syntheses is diverse. Phenylmalonic acid is a key starting material for this compound-4,6-dione. chemicalbook.com Benzaldehyde and 2,2-dimethyl-1,3-propanediol are the direct precursors for this compound. The versatility of Meldrum's acid allows for the incorporation of a wide array of functional groups at the 5-position through condensation reactions with various electrophiles. researchgate.net

Molecular Structure and Conformational Analysis of 2,2 Dimethyl 5 Phenyl 1,3 Dioxane

Crystallographic Studies and Solid-State Structural Elucidation

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is a powerful technique that determines the precise arrangement of atoms in a crystalline solid. For derivatives of 2,2-dimethyl-5-phenyl-1,3-dioxane, this analysis has confirmed the covalent framework and provided detailed structural parameters. For instance, the analysis of 2,2-dimethyl-5-triphenylmethyl-1,3-dioxane revealed that the compound crystallizes with two independent molecules in the asymmetric unit, with only marginal differences between them. nih.govresearchgate.net This technique has been crucial in elucidating the structures of various related compounds, confirming assignments made by spectroscopic methods. mdpi.comnih.gov

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C25H26O2 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P21/c | nih.gov |

| a (Å) | 16.345(3) | nih.gov |

| b (Å) | 12.153(2) | nih.gov |

| c (Å) | 21.841(4) | nih.gov |

| β (°) | 108.38(3) | nih.gov |

| Volume (Å3) | 4111.0(13) | nih.gov |

| Z | 8 | nih.gov |

Dioxane Ring Conformations (e.g., Chair, Sofa, Screw-Boat)

The 1,3-dioxane (B1201747) ring, much like cyclohexane, preferentially adopts a chair conformation to minimize steric strain. thieme-connect.de X-ray diffraction studies on derivatives such as 2,2-dimethyl-5-triphenylmethyl-1,3-dioxane and 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane (B1663932) confirm that the 1,3-dioxane ring indeed adopts a chair conformation in the solid state. nih.govresearchgate.netresearchgate.netnih.gov However, in other related structures, such as certain Meldrum's acid derivatives, the dioxane ring has been observed in a sofa conformation. researchgate.net Quantum-chemical studies have also explored other potential conformations like the twist, with the chair conformer generally being the most stable. researchgate.net

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Intramolecular and intermolecular interactions play a crucial role in the conformation and crystal packing of these molecules. A notable intramolecular interaction is the nonclassical C-H···O hydrogen bond between an ortho-hydrogen of the axial phenyl group and a ring oxygen, which stabilizes this conformation. nih.gov The strength of this hydrogen bond can be tuned by placing electron-withdrawing or electron-donating substituents on the phenyl ring. nih.gov In the solid state, crystal structures are often stabilized by weak intermolecular C-H···O hydrogen bonds. researchgate.net In some derivatives, O-H···O hydrogen bonds link adjacent molecules into chains. researchgate.net These non-covalent interactions are fundamental in dictating the supramolecular architecture in the crystal lattice. scielo.org.mx

Solution-State Conformational Analysis

While solid-state studies provide a static picture, solution-state analysis reveals the dynamic conformational behavior of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying molecular conformation in solution. For 5-substituted 1,3-dioxanes, ¹H NMR spectroscopy, specifically the analysis of vicinal coupling constants, has been used to determine the conformational energies of substituents at the C5 position. researchgate.net Theoretical calculations of these coupling constants, when compared with experimental data, provide insight into the equilibrium between different conformers, such as the equatorial and axial chair forms. researchgate.net For example, the ¹H NMR spectrum of 2,2-dimethyl-5-phenylacetyl-1,3-dioxane-4,6-dione shows distinct signals for the methyl, methylene (B1212753), and phenyl protons, providing information about its structure in solution. blogspot.com

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Methyl (6H) | 1.65 | s | blogspot.com |

| Methylene (2H) | 4.30 | s | blogspot.com |

| Phenyl (5H) | 7.20 | s | blogspot.com |

| Enolic (1H) | 15.0 | br s | blogspot.com |

Conformational Equilibria and Dynamic Processes

The conformational landscape of 5-substituted 1,3-dioxanes is primarily defined by the equilibrium between two chair conformers: one with the substituent in an equatorial position (Ceq) and one with the substituent in an axial position (Cax). In the case of this compound, the six-membered dioxane ring adopts a chair conformation, which is the most stable arrangement. The phenyl group at the C5 position can exist in either an equatorial or an axial orientation, leading to a dynamic equilibrium between these two states.

Quantum-chemical studies performed on the parent compound, 5-phenyl-1,3-dioxane, provide significant insight into these processes. The global minimum on the potential energy surface (PES) corresponds to the equatorial chair conformer (Ceq), while the axial chair (Cax), 1,4-twist (1,4-T), and 2,5-twist (2,5-T) conformers represent local minima. researchgate.net The chair conformer with the phenyl group in the equatorial position is generally the most stable.

The transition between the equatorial and axial chair conformers does not occur directly. Instead, it proceeds through higher-energy twist conformations. A quantum-chemical study at the RHF/6-31G(d) level of theory identified two primary pathways for the conformational isomerization of the chair forms in 5-phenyl-1,3-dioxane. researchgate.net These isomerizations involve passing through transition states to reach intermediate twist conformers. For 5-phenyl-1,3-dioxane, the 1,4-T conformer has a particularly high energy compared to other 5-substituted analogs. researchgate.net

The energy parameters for the inversion of 5-phenyl-1,3-dioxane have been calculated and are presented below. These values illustrate the relative energies of the different conformers and the energy barriers between them.

Table 1: Calculated Energy Parameters of 5-phenyl-1,3-dioxane Conformers (kcal/mol)

| Conformer/Transition State | Relative Energy (ΔE) |

|---|---|

| Ceq (Equatorial Chair) | 0.00 |

| Cax (Axial Chair) | 1.48 |

| 1,4-Twist | 8.89 |

| 2,5-Twist | 6.84 |

| TS-1 (Ceq ↔ 2,5-T) | 10.37 |

| TS-2 (Cax ↔ 2,5-T) | 8.79 |

Data sourced from quantum-chemical calculations on 5-phenyl-1,3-dioxane. researchgate.net

The Gibbs conformational free energy (ΔG°) of the 5-phenyl substituent has been determined using both experimental ¹H NMR data and theoretical calculations based on vicinal coupling constants. These values quantify the preference for the equatorial conformer.

Table 2: Gibbs Conformational Free Energy (ΔG°) for the 5-phenyl group in 1,3-dioxane (kcal/mol)

| Method | Solvent | ΔG° (kcal/mol) |

|---|---|---|

| Experimental (NMR) | CCl₄ | 1.4–1.8 |

| Calculated | - | 0.86 |

Data sourced from a study on 5-substituted 1,3-dioxanes. researchgate.net

Influence of Substituents on Molecular Geometry and Conformation

The molecular geometry and conformational preferences of this compound are dictated by the interplay of its substituents: the phenyl group at C5 and the gem-dimethyl group at C2.

The 5-phenyl group's influence is significant. While steric factors would typically favor the equatorial position to minimize 1,3-diaxial interactions, studies on related anancomeric (conformationally locked) 5-phenyl-1,3-dioxanes reveal a counteracting stabilizing factor for the axial conformer. nih.gov When the phenyl group is in the axial position, it tends to position itself over the dioxane ring. This allows an ortho-hydrogen atom of the phenyl ring to form a stabilizing, nonclassical C-H···O hydrogen bond with one of the ring's oxygen atoms. nih.gov This interaction can reduce the free energy difference between the axial and equatorial conformers compared to what would be expected from sterics alone.

Furthermore, the electronic nature of substituents on the phenyl ring itself can tune the conformational equilibrium. Electron-withdrawing groups on the phenyl ring enhance the acidity of the ortho-protons, strengthening the C-H···O interaction and further stabilizing the axial conformation. nih.gov Conversely, electron-donating groups weaken this interaction, increasing the preference for the equatorial position. nih.gov In some cases, such as with a 3,5-bis(trifluoromethyl)phenyl group, the preference for the axial orientation can become dominant. nih.gov

The gem-dimethyl group at the C2 position also exerts a notable influence on the dioxane ring's conformation. This substitution pattern is known to increase the rigidity of the chair conformation. The presence of two methyl groups on C2 does not introduce a new chiral center relative to C5, but it does alter the ring's puckering and can affect the energy barriers for ring inversion. In general, gem-disubstitution at C2 or C5 tends to flatten the chair conformation of the 1,3-dioxane ring. This modification of the ring geometry can, in turn, influence the precise orientation and energetic preference of the C5-phenyl substituent.

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Proof

NMR spectroscopy stands as a cornerstone in the definitive identification and structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides granular information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Chemical Shift Analysis and Spin-Spin Coupling Constants

The proton NMR (¹H NMR) spectrum of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione (B98766) offers key insights into the arrangement of hydrogen atoms. The spectrum for a closely related compound, 2,2-dimethyl-5-phenylacetyl-1,3-dioxane-4,6-dione, reveals characteristic signals that can be extrapolated to understand the parent phenyl derivative. In this derivative, the six protons of the two methyl groups on the dioxane ring are equivalent and appear as a sharp singlet at approximately 1.65 ppm. blogspot.com The two protons of the methylene (B1212753) group in the phenylacetyl moiety also present as a singlet at 4.30 ppm. blogspot.com The five protons of the phenyl group typically resonate in the aromatic region, around 7.20 ppm, often as a complex multiplet. blogspot.com A broad singlet observed at a significantly downfield shift of 15.0 ppm is indicative of an enolic proton, suggesting that the dione (B5365651) may exist in equilibrium with its enol tautomer. blogspot.com

For this compound-4,6-dione itself, one would expect the following signals:

A singlet for the six protons of the two geminal methyl groups.

A signal for the methine proton at the 5-position, which would likely be a singlet.

A multiplet in the aromatic region (typically 7.2-7.5 ppm) corresponding to the five protons of the phenyl ring.

The precise chemical shifts and the presence or absence of spin-spin coupling would provide definitive proof of the structure, including the conformation of the phenyl group relative to the dioxane ring.

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |

| Geminal Methyl Protons (2 x CH₃) | ~1.5 - 2.0 | Singlet (s) |

| Methine Proton (C₅-H) | ~4.0 - 5.0 | Singlet (s) |

| Phenyl Protons (C₆H₅) | ~7.2 - 7.5 | Multiplet (m) |

This table presents expected values and may vary based on solvent and experimental conditions.

¹³C NMR Spectral Interpretation and Carbon Environments

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in a molecule and information about their electronic environment. For this compound-4,6-dione, the following carbon signals are anticipated:

A signal for the quaternary carbon of the geminal dimethyl group (C2).

A signal for the two equivalent methyl carbons.

A signal for the methine carbon at the 5-position.

Signals for the carbonyl carbons of the dione (C4 and C6), which are expected to be significantly downfield.

Signals for the carbon atoms of the phenyl ring, which would include a signal for the ipso-carbon (the carbon attached to the dioxane ring) and signals for the ortho, meta, and para carbons.

| Carbon Environment | Expected Chemical Shift (ppm) |

| Geminal Methyl Carbons (2 x C H₃) | ~20 - 30 |

| Quaternary Carbon (C (CH₃)₂) | ~100 - 110 |

| Methine Carbon (C ₅-H) | ~50 - 60 |

| Carbonyl Carbons (C =O) | ~160 - 170 |

| Phenyl Carbons (C ₆H₅) | ~125 - 140 |

This table presents expected values and may vary based on solvent and experimental conditions.

Multi-dimensional NMR Techniques for Complex Structural Elucidation

While one-dimensional ¹H and ¹³C NMR provide fundamental structural information, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of all proton and carbon signals, especially for the phenyl ring protons and for confirming the connectivity between the phenyl and dioxane moieties. These techniques would reveal correlations between coupled protons (COSY) and correlations between protons and the carbons they are directly attached to (HSQC) or separated by two or three bonds (HMBC).

Vibrational Spectroscopy for Molecular Vibrations and Functional Group Identification

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint that is characteristic of its structure and the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound-4,6-dione is expected to be dominated by strong absorption bands corresponding to the carbonyl groups. chemicalbook.com The cyclic dione structure would likely exhibit two distinct C=O stretching vibrations, typically in the region of 1700-1800 cm⁻¹. The exact positions of these bands can be influenced by ring strain and the electronic effects of the substituents. Other expected characteristic absorptions include:

C-H stretching vibrations of the methyl and phenyl groups in the 2800-3100 cm⁻¹ region.

C-O stretching vibrations of the dioxane ring, typically found in the 1000-1300 cm⁻¹ region.

C=C stretching vibrations of the aromatic ring, appearing as a series of bands in the 1450-1600 cm⁻¹ range.

Out-of-plane C-H bending vibrations of the phenyl group, which can be indicative of the substitution pattern.

For this compound-4,6-dione, an IR spectrum is available, which would confirm these characteristic absorption bands. chemicalbook.com

Raman Spectroscopy

Reactivity Profiles and Mechanistic Investigations of 2,2 Dimethyl 5 Phenyl 1,3 Dioxane

Acidity and Enolization Chemistry of Dioxane-4,6-dione Systems

The most prominent chemical feature of the 1,3-dioxane-4,6-dione (B14002328) skeleton is the high acidity of the hydrogen atoms at the C5 position. This characteristic is central to its role in a wide array of chemical transformations.

The parent compound, 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (commonly known as Meldrum's acid), is a classic example of an active methylene (B1212753) compound. wikipedia.org The two hydrogen atoms on the central carbon (C5) of the ring are surprisingly acidic, with a pKa value of approximately 4.97. chemicalbook.comwikipedia.org This acidity, which is orders of magnitude greater than that of a related acyclic diester like dimethyl malonate, is attributed to the rigid, boat-like conformation of the six-membered ring. This conformation places the C-H bonds at C5 in an optimal alignment for destabilization in the ground state, facilitating proton removal. wikipedia.org

In the case of 2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione (B98766) , one of the acidic protons is replaced by a phenyl group. nih.gov The remaining methine proton at the C5 position is still significantly acidic due to the powerful electron-withdrawing effect of the two adjacent carbonyl groups. These groups effectively delocalize the negative charge of the resulting conjugate base, making the compound a potent carbon acid.

The acidic nature of the C5 proton allows for easy deprotonation by even mild bases to form a highly stabilized enolate anion. wikipedia.orgwikipedia.org In this enolate, the negative charge is delocalized through resonance across the two carbonyl groups and the central carbon atom.

This readily formed enolate is a key reactive intermediate. It acts as a soft nucleophile, capable of participating in a variety of carbon-carbon bond-forming reactions. Its stability and predictable reactivity make it a cornerstone of the synthetic utility of the dioxane-4,6-dione system. chemicalbook.com

Condensation Reactions and Derivative Formation

The nucleophilic character of the enolate derived from dioxane-4,6-dione systems is harnessed in numerous condensation and addition reactions, providing pathways to a diverse range of complex molecular architectures.

The Knoevenagel condensation is a hallmark reaction of active methylene compounds like Meldrum's acid. wikipedia.org This reaction involves the nucleophilic addition of the enolate to an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product, often referred to as a Knoevenagel adduct. wikipedia.org This process is a primary method for creating 5-ylidene derivatives of Meldrum's acid.

For instance, the condensation of Meldrum's acid with various aromatic aldehydes proceeds efficiently under various catalytic conditions to produce 5-arylmethylene-2,2-dimethyl-1,3-dioxane-4,6-diones. scirp.org Research has demonstrated high-yield syntheses using catalysts like hexamethyldisilazane (B44280) or N-methylimidazole trifluoromethyl sulfonate, with the latter offering mild conditions and catalyst recyclability. scirp.orgsciencepg.com These reactions are crucial for synthesizing derivatives that can act as precursors for other valuable compounds. sciencepg.com

Table 1: Examples of Knoevenagel Condensation Products from Meldrum's Acid

| Aldehyde Reactant | Condensation Product | Catalyst/Conditions | Yield | Reference |

| 4-Formylphenyl(2,3,4,6-O-tetraacetyl)-β-D-glucoside | 5-(4-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl))benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | N-methylimidazole trifluoromethyl sulfonate | 76-84% | sciencepg.com |

| 2-Naphthaldehyde | 2,2-Dimethyl-5-(naphthalene-2-ylmethylene)-1,3,-dioxane-4,6-dione | Cage 1 (catalyst) in D2O/CHCl3 | 96% | amazonaws.com |

| Indole-3-carboxaldehydes | 5-((1H-indol-3-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Triphenylphosphine (TPP) in ethanol | Excellent |

This table is interactive. Click on the headers to sort.

The enolate generated from dioxane-4,6-dione systems can act as a potent nucleophile in Michael additions (also known as conjugate additions). chemicalbook.com In this reaction, the enolate adds to the β-carbon of an α,β-unsaturated compound, known as a Michael acceptor. masterorganicchemistry.comorganic-chemistry.org This reaction is a thermodynamically controlled process that results in the formation of a new carbon-carbon single bond. organic-chemistry.org

The general mechanism involves three key steps:

Deprotonation: A base removes the acidic proton from the C5 position of the dioxane-dione to form the enolate. masterorganicchemistry.com

Conjugate Addition: The enolate attacks the electrophilic β-carbon of the Michael acceptor. masterorganicchemistry.com

Protonation: The resulting new enolate is protonated to give the final addition product. masterorganicchemistry.com

This methodology is widely used to build more complex carbon skeletons, and alkylidene derivatives of Meldrum's acid themselves can serve as effective Michael acceptors. chemicalbook.com

Cycloaddition Reactions and Heterocycle Formation

The constrained and activated nature of the dioxane-4,6-dione ring and its derivatives makes them valuable partners in cycloaddition reactions, leading to the formation of various heterocyclic systems. chemicalbook.com

Alkylidene derivatives of Meldrum's acid, such as those formed via Knoevenagel condensation, are reported to be useful as dienophiles in Diels-Alder reactions. chemicalbook.com The electron-withdrawing nature of the dioxane-dione moiety activates the double bond, making it reactive toward dienes in [4+2] cycloadditions.

Furthermore, these systems are pivotal in multicomponent reactions that generate complex heterocycles. For example, in a Biginelli-like three-component reaction with benzaldehydes and urea, Meldrum's acid participates in the formation of spiro-pyrimidine compounds, demonstrating its utility in creating novel chemical structures. chemicalbook.com The 1,3-dipolar cycloaddition is another important route for synthesizing five-membered heterocycles, where a 1,3-dipole reacts with a dipolarophile, which can be a derivative of the dioxane-dione system. wikipedia.orgorganic-chemistry.org

Reduction Reactions and Regioselectivity

The reductive cleavage of 1,3-dioxanes is a valuable method for the synthesis of mono-protected 1,3-diols. The reaction typically proceeds with reagents such as lithium aluminum hydride (LiAlH₄) in the presence of a Lewis acid like aluminum chloride (AlCl₃). cdnsciencepub.com The regioselectivity of the ring opening is a critical aspect of this reaction, often governed by the steric and electronic nature of the substituents on the dioxane ring.

Studies comparing the reduction rates of 1,3-dioxolanes (five-membered rings) and 1,3-dioxanes (six-membered rings) have shown that the latter reduce at a slower rate. cdnsciencepub.com This difference is attributed to the greater conformational flexibility of the 1,3-dioxane (B1201747) ring, which requires distortion to a half-chair conformation to allow for the formation of the intermediate oxocarbonium ion, a process that is energetically less favorable than in the more planar 1,3-dioxolane (B20135). cdnsciencepub.com

For 2,2-disubstituted-5-phenyl-1,3-dioxanes, the regioselectivity of the reductive cleavage is influenced by the stability of the potential carbocationic intermediates. The reaction is initiated by the coordination of the Lewis acid to one of the oxygen atoms, followed by cleavage of a C-O bond to form an oxocarbonium ion. The hydride from LiAlH₄ then attacks this intermediate. In the case of this compound, the initial cleavage can occur at either the C1-O2 or C3-O2 bond. However, the presence of the phenyl group at C5 can influence the accessibility of the oxygen atoms to the Lewis acid and the subsequent hydride attack.

In carbohydrate-derived 1,3-dioxane systems, the regioselectivity of ring opening is well-documented. researchgate.net Reagents like diisobutylaluminium hydride (DIBALH) tend to yield the benzyl (B1604629) ether at the least hindered position. Conversely, combinations like LiAlH₄-AlCl₃ can lead to the formation of the benzyl ether at the more hindered position. researchgate.net The regiochemical outcome is often a delicate balance of steric hindrance, chelation control, and the stability of the intermediate species.

Table 1: Comparative Ease of Reduction of 1,3-Dioxolanes and 1,3-Dioxanes

| Compound | Reduction Time | Extent of Reduction | Reference |

|---|---|---|---|

| 2-Phenyl-1,3-dioxolane | 15 min | Partially Reduced | cdnsciencepub.com |

| 2-Phenyl-1,3-dioxane | 15 min | Minimally Reduced | cdnsciencepub.com |

| 2-Phenyl-1,3-dioxolane | 1.0 h | Completely Reduced | cdnsciencepub.com |

| 2-Phenyl-1,3-dioxane | 1.0 h | Completely Reduced | cdnsciencepub.com |

Tautomerism Studies (e.g., Azo/Enol-Hydrazone Tautomerism in Derivatives)

While this compound itself does not exhibit tautomerism, its derivatives, particularly those incorporating azo functionalities, can display this phenomenon. Azo dyes are a significant class of compounds where azo-hydrazone tautomerism is extensively studied. nih.govmdpi.comunifr.ch This equilibrium is highly dependent on the structure of the molecule, the solvent, and the electronic nature of the substituents. mdpi.com

A hypothetical derivative, for instance, could be synthesized by coupling a diazotized aniline (B41778) derivative with a phenol (B47542) or aniline containing the this compound scaffold. The resulting azo dye could exist in equilibrium between the azo-enol and the keto-hydrazone forms.

The position of this equilibrium is significantly influenced by substituents on the phenyl ring of the azo group. Electron-withdrawing groups on the phenyl ring tend to shift the equilibrium towards the hydrazone form, while electron-donating groups favor the azo form. mdpi.com This is attributed to the changes in the acidity of the phenolic proton and the basicity of the azo nitrogen atoms.

Computational and spectroscopic studies on various azo dyes have established that both forms can coexist in solution, and their relative stability can be fine-tuned. nih.govunifr.ch For example, in a series of azo dyes derived from 7-hydroxyquinoline, the tautomeric equilibrium was found to be sensitive to substitution on the phenylazo moiety. nih.gov

Table 2: Influence of Substituents on Azo-Hydrazone Tautomerism in Azo Dyes

| Substituent on Phenyl Ring | Effect on Equilibrium | Predominant Tautomer | Reference |

|---|---|---|---|

| Electron-donating (e.g., -OCH₃) | Shifts towards azo form | Azo-enol | mdpi.com |

| Electron-withdrawing (e.g., -NO₂) | Shifts towards hydrazone form | Keto-hydrazone | mdpi.comunifr.ch |

| Halogens (e.g., -Cl) | Minor influence, slightly favors hydrazone | Mixture | mdpi.com |

Thermolysis and Rearrangement Pathways Leading to Other Ring Systems

The thermal stability of the 1,3-dioxane ring is generally high, but under certain conditions, particularly with specific substitution patterns, thermolysis and rearrangement can occur. For instance, studies on the thermal decomposition of 5-nitro-5-R-1,3-dioxane derivatives have shown that these compounds can undergo elimination to form a 5-R-4H-1,3-dioxine and nitrous acid. researchgate.net This reaction proceeds through a five-membered cyclic transition state involving the transfer of a hydrogen atom from C6 to the nitro group. researchgate.net

While no specific studies on the thermolysis of this compound leading to new ring systems are prominently reported, analogies can be drawn from related systems. The presence of the phenyl group at C5 could potentially influence the thermal stability and decomposition pathways.

It is also known that acid-catalyzed rearrangements of 1,3-dioxanes can occur at elevated temperatures. For example, 1,3-dioxanes with substituents at C4 can isomerize to form tetrahydropyranols. nih.gov The stability of the this compound structure is significant, and harsh conditions would likely be required to induce rearrangement. The gem-dimethyl group at C2 provides steric protection and stability to the acetal (B89532) linkage.

Investigation of Reaction Mechanisms and Intermediate Species

The reactions of this compound, particularly hydrolysis and reductive cleavage, proceed through well-defined intermediate species. The acid-catalyzed hydrolysis of the 1,3-dioxane ring is a fundamental process, often employed for deprotection. thieme-connect.de The mechanism is analogous to the acid-catalyzed hydrolysis of esters. libretexts.orgyoutube.com

The key steps in the acid-catalyzed hydrolysis are:

Protonation: The reaction is initiated by the protonation of one of the ring oxygen atoms by a hydronium ion (H₃O⁺). libretexts.org

Ring Opening: The protonated dioxane undergoes ring opening to form a resonance-stabilized oxocarbonium ion. This is typically the rate-determining step.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocationic center.

Deprotonation: Loss of a proton from the attacking water molecule yields a hemiacetal.

Repeat and Cleavage: The process repeats with the other oxygen atom, ultimately leading to the cleavage of the dioxane ring to yield the corresponding 1,3-diol (2-phenyl-1,3-propanediol) and acetone (B3395972).

In reduction reactions with LiAlH₄/AlCl₃, the key intermediate is also an oxocarbonium ion, which is then attacked by a hydride ion. cdnsciencepub.com The regioselectivity of this attack is dictated by the substitution pattern of the dioxane ring. researchgate.net

The conformation of the 1,3-dioxane ring plays a crucial role in its reactivity. For 5-phenyl-1,3-dioxane, the phenyl group can adopt either an axial or equatorial position. Studies have shown that the axial conformation can be stabilized by a nonclassical C-H···O hydrogen bond between an ortho-hydrogen of the phenyl ring and a ring oxygen atom. nih.gov This conformational preference can influence the accessibility of the oxygen lone pairs for protonation or coordination with a Lewis acid, thereby affecting the reaction rates and pathways.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Geometry Optimization and Electronic Structure

Quantum chemical calculations are fundamental to predicting the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 1,3-dioxane (B1201747) systems, methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly employed. researchgate.netresearchgate.net For instance, studies on related 5-substituted 1,3-dioxanes have utilized the RHF/6-31G(d) level of theory to explore their potential energy surfaces. researchgate.net

These calculations determine the equilibrium geometry by finding the lowest energy conformation of the molecule. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. Furthermore, these calculations yield fundamental electronic structure information, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier orbitals is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule.

Analysis of Electronic Properties (e.g., Molecular Electrostatic Potential (MEP) Maps, Natural Bond Orbital (NBO) Analysis)

Beyond geometry, computational methods provide a deep dive into the electronic landscape of a molecule.

Molecular Electrostatic Potential (MEP) Maps are visual tools that illustrate the charge distribution within a molecule. chemmethod.com They map the electrostatic potential onto the electron density surface, using a color spectrum to indicate different charge regions. Typically, red areas signify regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. For a molecule like 2,2-Dimethyl-5-phenyl-1,3-dioxane, an MEP map would likely show negative potential around the oxygen atoms of the dioxane ring, highlighting their Lewis basicity.

Natural Bond Orbital (NBO) Analysis offers a detailed picture of the bonding and electronic interactions within a molecule. It analyzes the filled and empty orbitals to describe charge transfer, hybridization, and hyperconjugative interactions. researchgate.net For instance, in the 1,3-dioxane ring, NBO analysis can quantify stereoelectronic effects, such as the interactions between the lone pairs on the oxygen atoms and the antibonding orbitals (σ*) of adjacent C-H or C-C bonds. These hyperconjugative interactions play a significant role in stabilizing specific conformations. researchgate.net

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate theoretical models and structural assignments. nih.govnih.gov For 1,3-dioxane derivatives, theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters are particularly valuable for conformational analysis.

In a study on 5-phenyl-1,3-dioxane, theoretical vicinal coupling constants (³J) were calculated and compared with those obtained from ¹H NMR experiments. researchgate.net The excellent agreement between the calculated and experimental values helps to confirm the preferred conformation of the molecule in solution. This correlation is crucial for determining the conformational energies of substituents on the dioxane ring. researchgate.net

Table 1: Calculated and Experimental NMR Data for 5-Phenyl-1,3-dioxane

This interactive table presents a comparison of theoretical and experimental data used to determine conformational energies.

| Parameter | Torsion Angles (Calculated, degrees) | Calculated Coupling Constants (Hz) | Experimental Coupling Constants (Hz) | ΔG° (kcal/mol) (Calculated) | ΔG° (kcal/mol) (Experimental) |

|---|---|---|---|---|---|

| Value | φAax=178.5, φBax=57.4, φAeq=43.1, φBeq=76.1 | JAax=11.6, JBax=4.5, JAeq=4.2, JBeq=2.1 | JAX=10.3, JBX=4.4 | 0.86 | 1.1 - 1.8 |

Data sourced from a quantum-chemical study on 5-substituted 1,3-dioxanes. researchgate.net

Conformational Landscape Exploration and Determination of Energy Minima

The 1,3-dioxane ring is conformationally flexible, and computational studies are essential for mapping its potential energy surface (PES). The most stable conformation for 1,3-dioxanes is typically the chair form. researchgate.netthieme-connect.de For 5-substituted derivatives like 5-phenyl-1,3-dioxane, quantum-chemical studies have explored the pathways for conformational isomerization between the equatorial and axial chair forms. researchgate.net

These studies identify not only the energy minima corresponding to stable conformers (e.g., chair, twist-boat) but also the transition states that connect them. The calculations reveal that the isomerization can proceed through two main pathways involving 1,4-twist and 2,5-twist intermediates. researchgate.net The relative energies of these conformers and the energy barriers between them determine the conformational dynamics of the molecule. For 5-phenyl-1,3-dioxane, the conformer with the phenyl group in the equatorial position is favored. researchgate.net

Table 2: Calculated Energy Parameters for Conformational Inversion of 5-Phenyl-1,3-dioxane

This interactive table details the relative energies of different conformers and transition states involved in the ring inversion process.

| Conformer/Transition State (TS) | Relative Energy (ΔE, kcal/mol) |

|---|---|

| Chair (Ceq) | 0.0 |

| Chair (Cax) | 1.14 |

| 1,4-Twist (1,4-T) | 7.96 |

| 2,5-Twist (2,5-T) | 6.55 |

| TS (Ceq ↔ 2,5-T) | 10.32 |

| TS (Cax ↔ 2,5-T) | 8.84 |

| TS (Cax ↔ 1,4-T) | 10.14 |

Energies calculated at the RHF/6-31G(d) level of theory. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. mdpi.com By modeling the entire reaction coordinate, from reactants to products, researchers can identify transition states and calculate activation energies, providing a quantitative understanding of reaction feasibility and kinetics.

While specific reaction modeling for this compound is not extensively documented, studies on related molecules offer significant insights. For example, the acid-catalyzed isomerization of 5,5-dimethyl-1,3-dioxane (B27643) has been modeled using DFT (B3PW91 method). The proposed mechanism involves:

Protonation of an oxygen atom to form an oxonium ion.

Cleavage of a C-O bond to generate an alkoxycarbenium ion.

Rearrangement of this ion via successive 1,3- or a single 1,5-hydride shift to form a more stable oxycarbenium ion.

Deprotonation to yield the final product.

Such studies calculate the Gibbs free energy (ΔG) for each intermediate and transition state, allowing for the construction of a detailed energy diagram of the reaction pathway. This analysis helps to determine the rate-limiting step and predict how changes in the molecule's structure would affect the reaction outcome.

Derivation of Structure-Property Relationships through Computational Approaches

A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its observable properties. For this compound, several such relationships can be derived from theoretical studies.

Structure and Spectroscopic Signature: The correlation between the calculated dihedral angles and vicinal coupling constants (³J) provides a direct link between the three-dimensional structure and its NMR spectrum. researchgate.net This allows for the confident assignment of stereochemistry based on spectroscopic data.

Electronic Structure and Reactivity: The calculated electronic properties, such as the HOMO-LUMO gap and MEP maps, establish a relationship between the molecule's electronic structure and its chemical reactivity. chemmethod.com A smaller HOMO-LUMO gap generally implies higher reactivity. The MEP map identifies the most likely sites for chemical attack, relating the charge distribution to reaction selectivity. chemmethod.com

These computational approaches provide a robust framework for predicting the physical and chemical properties of this compound from its fundamental structure, guiding further experimental investigation and application.

Applications of 2,2 Dimethyl 5 Phenyl 1,3 Dioxane and Its Derivatives in Advanced Organic Synthesis

Precursors and Intermediates for Heterocyclic Compounds Synthesis

The 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) core, often referred to as Meldrum's acid, is a well-established precursor for a variety of heterocyclic compounds. chemicalbook.comwikipedia.orgscimplify.com The presence of a phenyl group at the 5-position introduces both steric and electronic modifications that can be exploited in the synthesis of more complex and substituted heterocyclic systems.

Pyrano[2,3-d]pyrimidines are a class of fused heterocyclic compounds with a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. acs.orgresearchgate.net The synthesis of these scaffolds often involves a one-pot, three-component condensation reaction. The most common approach utilizes an aldehyde, malononitrile (B47326), and a barbituric acid or thiobarbituric acid derivative. acs.orgrawdatalibrary.net

While the direct use of 2,2-dimethyl-5-phenyl-1,3-dioxane in the synthesis of pyrano[2,3-d]pyrimidines is not extensively documented in readily available literature, the general synthetic strategy for these heterocycles frequently employs derivatives of 1,3-dioxane-4,6-dione (B14002328). For instance, various aromatic aldehydes are condensed with malononitrile and barbituric acid to yield the desired pyrano[2,3-d]pyrimidine core. acs.org The reaction proceeds through a domino Knoevenagel-Michael condensation pathway. researchgate.net

A plausible, though not explicitly detailed, synthetic route could involve a derivative of this compound participating in a similar multicomponent reaction, where the phenyl group would be incorporated into the final fused ring system.

Table 1: Examples of Catalysts and Conditions for Pyrano[2,3-d]pyrimidine Synthesis

| Catalyst | Solvent | Conditions | Reference |

| Dibutylamine (DBA) | Aqueous Ethanol | Reflux | researchgate.net |

| Sulfonic acid nanoporous silica (B1680970) (SBA-Pr-SO3H) | Solvent-free | Room Temperature | mdpi.com |

| Fe3O4, ZnO, or Mn3O4 nanoparticles | Not specified | Not specified | mdpi.com |

| L-proline | Aqueous Ethanol | Not specified | acs.org |

The 4(1H)-quinolone scaffold is a crucial pharmacophore found in numerous antibacterial, antimalarial, and anticancer agents. A key synthetic strategy for accessing this important heterocyclic system involves the thermolysis of 5-arylaminomethylene-2,2-dimethyl-1,3-dioxane-4,6-diones. These intermediates are readily prepared from the condensation of an arylamine with a derivative of Meldrum's acid.

In a typical procedure, 2,2-dimethyl-1,3-dioxane-4,6-dione is reacted with methylorthoformate, followed by the addition of an arylamine. The resulting 5-arylaminomethylene-2,2-dimethyl-1,3-dioxane-4,6-dione is then subjected to thermolysis in a high-boiling solvent like diphenyl ether to induce cyclization and formation of the 4(1H)-quinolone ring. The influence of substituents on the aromatic ring of the arylamine on the efficiency of the cyclization has been studied, and it was found that both electron-donating and electron-withdrawing groups allow for the formation of the pyridone ring with good yields.

This methodology has been successfully applied to the synthesis of a variety of substituted 4(1H)-quinolones. The phenyl group in the precursor, derived from aniline (B41778) or a substituted aniline, becomes an integral part of the final quinolone structure.

The versatility of this compound derivatives extends to the synthesis of complex, nitrogen-rich heterocyclic systems, including triazole hybrids. These hybrids are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

A notable example is the synthesis of 2,2-dimethyl-5-((1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methylene)-1,3-dioxane-4,6-dione analogues. The synthetic pathway commences with the condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione with 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. The resulting intermediate is then N-alkylated with propargyl bromide. The terminal alkyne functionality of this molecule serves as a handle for a copper-catalyzed azide-alkyne cycloaddition (click chemistry) with various aryl azides. When phenylazide is used, the final product incorporates a phenyl-substituted triazole ring, demonstrating how the core dioxane structure can be elaborated into a complex, multi-ring heterocyclic system.

Pyrazolo[4,3-c]pyridines are another class of nitrogen-containing fused heterocycles with potential applications in medicinal chemistry. The synthesis of these scaffolds can be achieved through the condensation of an aminopyrazole with a 1,3-dicarbonyl compound.

Given that This compound-4,6-dione (B98766) is a 1,3-dicarbonyl compound, it represents a potential precursor for the synthesis of pyrazolo[4,3-c]pyridine derivatives. In a general synthetic approach, a dienamine can be condensed with various amines containing a sulfonamide fragment to yield the pyrazolo[4,3-c]pyridine core. mdpi.com While a specific example utilizing this compound-4,6-dione was not found in the reviewed literature, its structural similarity to known precursors suggests its potential applicability in this type of cyclization reaction. The phenyl group at the 5-position would be expected to be retained in the final product, offering a route to substituted pyrazolo[4,3-c]pyridines.

Building Blocks for Complex Molecular Architectures

Beyond its role in the synthesis of specific heterocyclic rings, this compound and its derivatives serve as versatile building blocks for the construction of more complex molecular architectures. The high acidity of the C-5 proton and the ability of the dioxane-dione ring to act as a leaving group upon thermolysis make it a valuable synthon in organic synthesis. chemicalbook.comwikipedia.orgscimplify.com

The term "synthon" refers to a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. sigmaaldrich.com this compound-4,6-dione can be considered a synthetic equivalent for a phenyl-substituted ketene (B1206846) or other reactive intermediates. This allows for the introduction of a phenylacetyl group or a related fragment into a target molecule.

For example, the Knoevenagel condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione with aldehydes or ketones yields 5-alkylidene or 5-arylidene derivatives. nih.gov These products, such as (E)-2,2-dimethyl-5-(3-phenyl-allyl-idene)-1,3-dioxane-4,6-dione, possess a highly activated double bond and can participate in various subsequent reactions, including Michael additions and cycloadditions, to build up molecular complexity. nih.gov

Role in Regioselective Reactions and Selective Functionalization

The substitution pattern of the this compound ring can play a significant role in directing the outcome of chemical reactions, leading to high regioselectivity. The phenyl group at the 5-position can exert both steric and electronic effects, influencing where subsequent chemical transformations occur on the molecule.

For instance, in reactions involving the 1,3-dioxane (B1201747) ring, the phenyl group can influence the regioselectivity of ring-opening reactions. rsc.org While specific studies on the regioselective functionalization of this compound are not abundant in the searched literature, general principles of organic chemistry suggest that the phenyl group would influence the reactivity of the adjacent carbonyl groups and the C-5 position.

Furthermore, the presence of the phenyl ring can be exploited in metal-catalyzed cross-coupling reactions to introduce additional functional groups in a controlled manner. This allows for the selective functionalization of the molecule at a specific position, which is a crucial aspect of modern organic synthesis.

Synthesis of Chiral Compounds and Stereocontrolled Reactions

The introduction of a phenyl group at the C5 position of the 2,2-dimethyl-1,3-dioxane (B13969650) ring creates a chiral center, making the molecule inherently valuable for asymmetric synthesis. The rigid, chair-like conformation of the dioxane ring, combined with the stereochemical information of the C5 substituent, can effectively control the facial selectivity of reactions on the ring or on adjacent functional groups.

While specific literature detailing the use of this compound as a chiral auxiliary is not extensively documented, the principles of stereocontrol can be inferred from related 1,3-dioxane systems. For instance, 2-aryl-5-hydroxymethyl-5-nitro-1,3-dioxanes have been successfully converted into chiral derivatives. researchgate.net In these systems, the dioxane ring acts as a scaffold to orient substituents in a predictable manner, allowing for subsequent stereoselective transformations. researchgate.net

Furthermore, dynamic NMR studies on 1,3-dioxane derivatives with dissymmetric aromatic substituents have revealed the existence of a chiral axis. researchgate.net For example, an o-nitrophenyl derivative was shown to possess a chiral axis between the aromatic ring and the dioxane ring. researchgate.net At room temperature, free rotation around this axis may average out the signals of diastereotopic protons, but at low temperatures, this rotation can be frozen, allowing for the differentiation of the diastereotopic positions. researchgate.net This principle highlights the potential for using the inherent chirality of such substituted dioxanes to influence the stereochemical outcome of reactions.

The stereochemical outcome of reactions involving 1,3-dioxane derivatives is often rationalized by the steric and stereoelectronic effects within intermediate structures, such as boat-like conformations of the ring. nih.gov Pyrrolidine enamines derived from 1,3-dioxan-5-ones, for example, undergo annelation reactions with complete stereocontrol, which is dictated by these interactions and a subsequent kinetic protonation step. nih.gov This demonstrates the power of the dioxane framework to translate existing stereochemical information into new chiral centers with high fidelity. Similarly, the diastereoselective synthesis of anti-4,6-diphenyl-5,5-difluoro-1,3-dioxanes has been achieved, and the resulting enantiomers were separated and evaluated as chiral dopants, showcasing the utility of this class of compounds in creating enantiomerically pure materials. nih.gov

Development of Meldrum's Acid Derivatives in General Organic Transformations

Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a cyclic diester and a highly valuable building block in organic synthesis. Its prominence stems from the high acidity of the C5 methylene (B1212753) protons and its ability to act as a potent acylating agent. iupac.org Derivatives of Meldrum's acid are versatile intermediates in a wide array of organic transformations, including multicomponent reactions and the synthesis of heterocyclic systems. wikipedia.org

A primary method for creating derivatives is the Knoevenagel condensation, which involves the reaction of Meldrum's acid with various aldehydes or amines. york.ac.ukresearchgate.net This reaction typically proceeds efficiently, often without the need for a catalyst, to produce 5-arylidene or 5-aminomethylene derivatives. york.ac.uk These products contain a strongly polarized double bond, making them excellent Michael acceptors and substrates for further synthetic elaboration. researchgate.net For example, 5-arylidene Meldrum's acid derivatives serve as key intermediates in the synthesis of compounds like epoxides, carboxylic acids, and various heterocyclic structures. harvard.edu

The research findings below illustrate the synthesis of various Meldrum's acid derivatives through Knoevenagel condensation and other methods, highlighting the high yields and diverse functionalities that can be incorporated.

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

|---|---|---|---|---|

| Meldrum's Acid | p-Anisaldehyde | 5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | 97% | wikipedia.org |

| Meldrum's Acid | 4-Nitrobenzaldehyde | 2,2-Dimethyl-5-(4-nitrobenzylidene)-1,3-dioxane-4,6-dione | 94% | york.ac.uk |

| Meldrum's Acid | Vanillin | 5-(4-Hydroxy-3-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | 90% | york.ac.uk |

| Meldrum's Acid | 4-Nitrophenylamine | 2,2-Dimethyl-5-(((4-nitrophenyl)amino)methylene)-1,3-dioxane-4,6-dione | 64% | york.ac.uk |

| Meldrum's Acid | Various Aromatic Azides | 1H-1,2,3-Triazole Derivatives of Meldrum's Acid | 96-98% | wikipedia.org |

The utility of these derivatives extends to carbon-carbon bond-forming reactions. Alkylidene derivatives of Meldrum's acid are powerful acceptors in conjugate addition reactions, enabling the asymmetric formation of all-carbon quaternary stereocenters with high enantioselectivity. iupac.org The Meldrum's acid moiety in the resulting product allows for a variety of subsequent chemical modifications, underscoring its role as a flexible and powerful tool in advanced organic synthesis. iupac.org

Exploration of Biological Activities of 2,2 Dimethyl 5 Phenyl 1,3 Dioxane Derivatives Non Clinical Focus

Antimicrobial Properties and Efficacy Studies

The search for novel antimicrobial agents has led researchers to explore the efficacy of 2,2-dimethyl-5-phenyl-1,3-dioxane derivatives against various pathogenic microorganisms.

Antibacterial Activity of Derivatives

While some derivatives may not exhibit strong direct antibacterial action on their own, they can play a significant role in overcoming antibiotic resistance. For example, the Meldrum's acid derivative, 2,2-Dimethyl-5-(4H-1,2,4-triazol-4-ylaminomethylene)-1,3-dioxane-4,6-dione, has been shown to work synergistically with aminoglycoside antibiotics. nih.gov This combination enhances the efficacy of the antibiotic against multi-drug resistant strains of bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, suggesting its potential as a resistance modulator. nih.gov

Broader research into structurally related compounds, such as 1,3,4-thiadiazole (B1197879) and biphenyl (B1667301) derivatives, has revealed potent antibacterial activity. ut.ac.irmdpi.com Certain 1,3,4-thiadiazole derivatives have demonstrated strong effects against Gram-positive bacteria. ut.ac.ir Similarly, specific biphenyl and dibenzofuran (B1670420) derivatives have shown significant inhibitory activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis. mdpi.com

Table 1: Antibacterial Activity of Selected 1,3-Dioxane (B1201747) and Related Derivatives

| Compound/Derivative | Bacterial Strain | Activity/MIC |

| 2,2-Dimethyl-5-(4H-1,2,4-triazol-4-ylaminomethylene)-1,3-dioxane-4,6-dione + Amikacin (B45834) | Escherichia coli 27 | Synergistic effect, reduced MIC of amikacin nih.gov |

| 2-(5-Nitro-2-furyl)-1,3,4-thiadiazole derivative (6a) | Gram-positive bacteria | Strong antibacterial effect ut.ac.ir |

| 2-(5-Nitro-2-furyl)-1,3,4-thiadiazole derivative (6b) | Gram-positive bacteria | Strong antibacterial effect ut.ac.ir |

| 2-(5-Nitro-2-thienyl)-1,3,4-thiadiazole derivative (6d) | Gram-positive bacteria | Strong antibacterial effect ut.ac.ir |

| 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i) | Methicillin-resistant Staphylococcus aureus | MIC: 3.13 µg/mL mdpi.com |

| 5-(9H-Carbazol-2-yl)benzene-1,2,3-triol (6m) | Multidrug-resistant Enterococcus faecalis | MIC: 6.25 µg/mL mdpi.com |

Antifungal Activity of Derivatives

The antifungal potential of this class of compounds is also an active area of investigation. Studies on related pyrazolecarboxamide derivatives have identified several compounds that exhibit good antifungal activity against the plant pathogen Pythium ultimum. mdpi.com

Furthermore, novel 2-aryloxazoline compounds, which can be synthesized from derivatives of 2,2-dimethyl-1,3-dioxolane-4-methanol, have demonstrated potent antifungal effects, particularly against various Candida species. acs.org This includes strains that are resistant to existing antifungal drugs, with some compounds showing activity at very low concentrations. acs.org The presence of specific structural features, such as a pent-4-ene-2,3-diol (B14558368) block, appears to be a key determinant of their antifungal action. mdpi.com

Table 2: Antifungal Activity of Selected 1,3-Dioxane and Related Derivatives

| Compound/Derivative | Fungal Strain | Activity/MIC |

| 5-Chloro-N-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (5a) | Pythium ultimum | Good antifungal activity mdpi.com |

| 5-Chloro-3-methyl-1-phenyl-N-(o-tolyl)-1H-pyrazole-4-carboxamide (5d) | Pythium ultimum | Good antifungal activity mdpi.com |

| 5-Chloro-3-methyl-N-(4-methyl-2-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide (5e) | Pythium ultimum | Good antifungal activity mdpi.com |

| 5-Chloro-3-methyl-1-phenyl-N-(m-tolyl)-1H-pyrazole-4-carboxamide (5h) | Pythium ultimum | Good antifungal activity mdpi.com |

| 5-Chloro-3-methyl-1-phenyl-N-(p-tolyl)-1H-pyrazole-4-carboxamide (5l) | Pythium ultimum | Good antifungal activity mdpi.com |

| 2-Aryloxazoline derivatives | Candida spp. | MIC <0.25 μg/mL acs.org |

Modulation of Multidrug Resistance (MDR) in Biological Systems

One of the most significant research applications for 1,3-dioxane derivatives is their ability to counteract multidrug resistance (MDR) in cancer cells. nih.govresearchgate.net MDR, often driven by the overexpression of the P-glycoprotein (p-gp) efflux pump, is a major obstacle in cancer treatment. nih.govresearchgate.net Synthesized 2,2-diphenyl-1,3-dioxane derivatives have been shown to effectively reverse MDR in tumor cells at low concentrations. nih.gov It is believed that these compounds interact with p-gp, thereby inhibiting its function and restoring the cancer cells' sensitivity to chemotherapy drugs. nih.govresearchgate.net In vitro experiments have confirmed that some of these novel 1,3-dioxane structures surpass the MDR-reversing effects of established modulators like trifluoperazine. nih.gov The presence of substituents at the 5-position, in addition to two phenyl groups at the 2-position of the dioxane ring, has been identified as a key feature for this modulatory activity. researchgate.net

Anticancer Research Applications and Mechanistic Insights (Pre-clinical Studies)